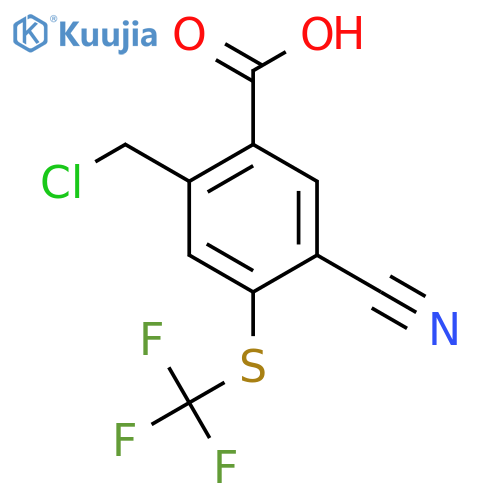Cas no 1807204-12-1 (2-Chloromethyl-5-cyano-4-(trifluoromethylthio)benzoic acid)
2-クロロメチル-5-シアノ-4-(トリフルオロメチルチオ)安息香酸は、高度に官能基化された芳香族化合物であり、医農薬中間体としての応用が期待されています。特に、トリフルオロメチルチオ基(-SCF3)の導入により、脂溶性の向上と代謝安定性を付与する特性を有します。クロロメチル基(-CH2Cl)はさらなる誘導体化が可能な反応性サイトを提供し、シアノ基(-CN)は分子の極性を調整します。この多機能性分子は、創薬化学や農薬開発において、活性化合物の構造最適化段階で有用なビルディングブロックとなります。

1807204-12-1 structure
商品名:2-Chloromethyl-5-cyano-4-(trifluoromethylthio)benzoic acid
CAS番号:1807204-12-1
MF:C10H5ClF3NO2S
メガワット:295.665410757065
CID:4980656
2-Chloromethyl-5-cyano-4-(trifluoromethylthio)benzoic acid 化学的及び物理的性質
名前と識別子
-
- 2-Chloromethyl-5-cyano-4-(trifluoromethylthio)benzoic acid
-
- インチ: 1S/C10H5ClF3NO2S/c11-3-5-2-8(18-10(12,13)14)6(4-15)1-7(5)9(16)17/h1-2H,3H2,(H,16,17)
- InChIKey: ZWYQVFPZVYSLLP-UHFFFAOYSA-N
- ほほえんだ: ClCC1C=C(C(C#N)=CC=1C(=O)O)SC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 368
- トポロジー分子極性表面積: 86.4
- 疎水性パラメータ計算基準値(XlogP): 3.3
2-Chloromethyl-5-cyano-4-(trifluoromethylthio)benzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013012040-500mg |
2-Chloromethyl-5-cyano-4-(trifluoromethylthio)benzoic acid |
1807204-12-1 | 97% | 500mg |
855.75 USD | 2021-06-25 | |
| Alichem | A013012040-1g |
2-Chloromethyl-5-cyano-4-(trifluoromethylthio)benzoic acid |
1807204-12-1 | 97% | 1g |
1,579.40 USD | 2021-06-25 | |
| Alichem | A013012040-250mg |
2-Chloromethyl-5-cyano-4-(trifluoromethylthio)benzoic acid |
1807204-12-1 | 97% | 250mg |
504.00 USD | 2021-06-25 |
2-Chloromethyl-5-cyano-4-(trifluoromethylthio)benzoic acid 関連文献
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
-
Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
-
Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
1807204-12-1 (2-Chloromethyl-5-cyano-4-(trifluoromethylthio)benzoic acid) 関連製品
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
